Biotin-PEG(4)-SS-Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

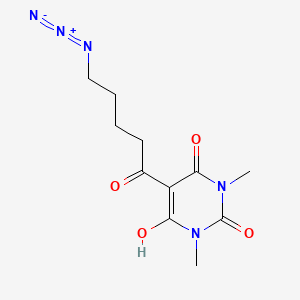

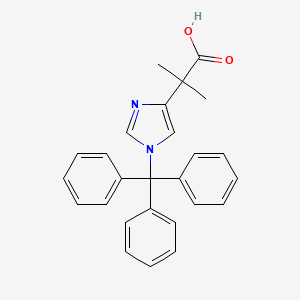

Biotin-PEG(4)-SS-Azide is a compound that combines biotin, polyethylene glycol (PEG), and azide functionalities. Biotin is a naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. The PEG spacer arm imparts water solubility, and the azide group allows for bioorthogonal reactions, making this compound highly versatile for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG(4)-SS-Azide can be synthesized through a series of chemical reactions involving the conjugation of biotin, PEG, and azide groups. One common method involves the reaction of biotin-NHS ester with 11-azido-3,6,9-trioxaundecan-1-amine to form this compound . The reaction typically occurs in anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG(4)-SS-Azide undergoes various chemical reactions, including:

Common Reagents and Conditions

CuAAC: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.

SPAAC: Cyclooctyne derivatives are used for copper-free click reactions.

Reduction: DTT or TCEP in aqueous buffers at neutral pH.

Major Products Formed

Click Reactions: Formation of triazole-linked biotinylated products.

Reduction: Formation of biotin-PEG-thiol derivatives.

Scientific Research Applications

Biotin-PEG(4)-SS-Azide has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the bioconjugation of biomolecules.

Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.

Medicine: Employed in drug delivery systems and diagnostic assays.

Industry: Utilized in the development of biosensors and biointerfaces.

Mechanism of Action

Biotin-PEG(4)-SS-Azide exerts its effects through the high-affinity binding of biotin to avidin or streptavidin, enabling the capture and detection of biotinylated molecules. The PEG spacer arm enhances solubility and reduces steric hindrance, while the azide group allows for bioorthogonal click reactions .

Comparison with Similar Compounds

Similar Compounds

Biotin-PEG(4)-NHS Ester: Similar in structure but lacks the azide group, limiting its use in click chemistry.

Biotin-PEG(4)-Hydrazide: Contains a hydrazide group instead of azide, used for labeling carbohydrates.

Uniqueness

Biotin-PEG(4)-SS-Azide’s unique combination of biotin, PEG, and azide functionalities makes it highly versatile for various applications, particularly in bioorthogonal chemistry and bioconjugation .

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-(3-azidopropyldisulfanyl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H47N7O7S3/c27-33-30-7-3-18-42-43-19-9-29-24(35)6-10-37-12-14-39-16-17-40-15-13-38-11-8-28-23(34)5-2-1-4-22-25-21(20-41-22)31-26(36)32-25/h21-22,25H,1-20H2,(H,28,34)(H,29,35)(H2,31,32,36)/t21-,22-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOXNPZRTQAPGU-HWBMXIPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47N7O7S3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)

![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)

![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)